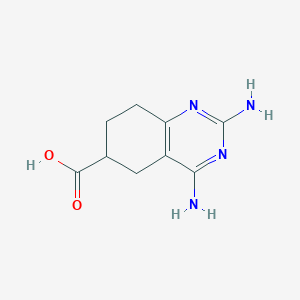

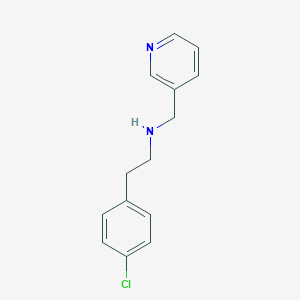

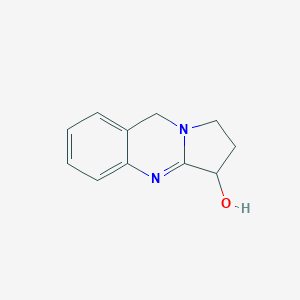

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4-diaminotetrahydroquinazolines involves several steps, starting from key intermediates like protected 2,4-bis(acetamido)-5,6,7,8-tetrahydroquinazoline-6-carboxaldehyde. This intermediate can be obtained through Diels–Alder reactions, followed by cyclocondensation with dicyandiamide, and further chemical modifications. A notable synthetic route involves the reductive amination of the key intermediate with appropriate amines to yield various 6-substituted 2,4-diaminotetrahydroquinazolines with significant biological activities (Gangjee et al., 1995).

Wissenschaftliche Forschungsanwendungen

Analytical Methods in Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress, a factor in numerous diseases and aging. Analytical methods for determining antioxidant activity are vital for understanding the potential of compounds, including quinazoline derivatives, in acting as antioxidants. Techniques like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) test are used to assess the antioxidant capacity of complex samples, with spectrophotometry being a common detection method. These methods have been applied successfully to analyze the antioxidant analysis or determination of antioxidant capacity of various compounds (I. Munteanu & C. Apetrei, 2021).

Redox Mediators in Organic Pollutant Treatment

The remediation of organic pollutants, often recalcitrant compounds in industrial wastewater, is enhanced by redox mediators in the presence of specific enzymes. This enzymatic approach benefits from the inclusion of redox mediators like 2,2-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid), which significantly improve the degradation efficiency of pollutants. The application of enzyme–redox mediator systems promises a sustainable solution for treating a wide spectrum of aromatic compounds in industrial effluents (Maroof Husain & Q. Husain, 2007).

Spin Label Amino Acids in Peptide Studies

The spin label amino acid, TOAC, demonstrates the utility of quinazoline derivatives in analyzing peptide structures and dynamics. TOAC, due to its rigid nature and incorporation via peptide bonds, is invaluable for studying peptide secondary structure and interactions with membranes. This approach has facilitated insights into the orientation and conformation of peptides, contributing to our understanding of biological functions and disease mechanisms (S. Schreier et al., 2012).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, while useful as biorenewable chemicals, can inhibit microbial biocatalysts at concentrations lower than desired for industrial processes. Understanding the impact of carboxylic acids on microbes like E. coli and S. cerevisiae is crucial for developing strategies to increase microbial robustness, thereby enhancing biofuel and bioproduct production efficiencies (L. Jarboe, Liam A. Royce, & Ping-huai Liu, 2013).

Eigenschaften

IUPAC Name |

2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c10-7-5-3-4(8(14)15)1-2-6(5)12-9(11)13-7/h4H,1-3H2,(H,14,15)(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKLVDMQUXYRHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)O)C(=NC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281809 |

Source

|

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

CAS RN |

6974-25-0 |

Source

|

| Record name | NSC23115 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-diamino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[3-(4-Methylphenyl)-3-oxo-1-(trifluoromethyl)propylidene]amino]benzenesulfonamide](/img/structure/B45320.png)

![4-Methyl[1,2,3]triazolo[1,5-a]quinoxaline](/img/structure/B45328.png)

![Methyl 2,4-diaminofuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B45333.png)